Ethyl 4-[(ethoxycarbonyl)amino]benzoate
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(ethoxycarbonyl)amino]benzoate can be synthesized through the esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired ester product .
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(ethoxycarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(ethoxycarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing various organic compounds.
Biology: Employed in studies involving nerve signal blocking and pain relief mechanisms.
Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.
Mechanism of Action
Ethyl 4-[(ethoxycarbonyl)amino]benzoate exerts its effects by blocking sodium ion channels in nerve cells. This inhibition prevents the propagation of nerve signals, leading to a temporary loss of sensation in the targeted area. The compound binds to specific sites on the sodium channels, stabilizing the inactive state and preventing depolarization .
Comparison with Similar Compounds
Similar Compounds
Tetracaine: Another local anesthetic with a similar mechanism of action but longer duration of effect.
Uniqueness
This compound is unique due to its rapid onset of action and relatively short duration, making it ideal for quick, temporary pain relief. Its low toxicity and ease of synthesis also contribute to its widespread use .
Properties
CAS No. |
5100-21-0 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
ethyl 4-(ethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C12H15NO4/c1-3-16-11(14)9-5-7-10(8-6-9)13-12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
XUPOFTOETXEMST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)OCC |
Origin of Product |
United States |
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